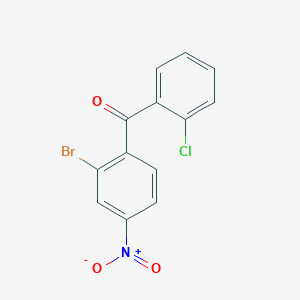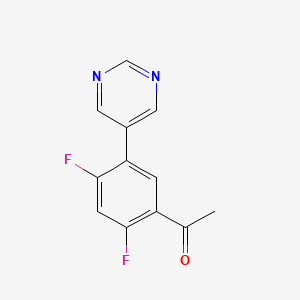
(2-Bromo-4-nitrophenyl)-(2-chlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-4-nitrophenyl)-(2-chlorophenyl)methanone is an organic compound that features both bromine and chlorine substituents on a phenyl ring, along with a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-nitrophenyl)-(2-chlorophenyl)methanone typically involves the reaction of 2-bromo-4-nitrobenzoyl chloride with 2-chlorobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-4-nitrophenyl)-(2-chlorophenyl)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used for the reduction of nitro groups.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the compound.
Major Products Formed
Substitution: Products with different halogen or functional group substitutions.
Reduction: Formation of (2-Amino-4-nitrophenyl)-(2-chlorophenyl)methanone.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Bromo-4-nitrophenyl)-(2-chlorophenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
The compound can be used in biological studies to investigate the effects of halogenated aromatic compounds on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicinal chemistry, this compound can be explored for its potential pharmacological properties. Its structure may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, the compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (2-Bromo-4-nitrophenyl)-(2-chlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and a nitro group can influence its binding affinity and reactivity. The compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Bromo-4-nitrophenyl)-(2-fluorophenyl)methanone
- (2-Bromo-4-nitrophenyl)-(2-methylphenyl)methanone
- (2-Bromo-4-nitrophenyl)-(2-iodophenyl)methanone
Uniqueness
(2-Bromo-4-nitrophenyl)-(2-chlorophenyl)methanone is unique due to the combination of bromine, chlorine, and nitro substituents on the phenyl rings. This combination imparts distinct chemical and physical properties, such as reactivity and stability, which can be leveraged in various applications. The presence of multiple halogen atoms also enhances its potential as a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C13H7BrClNO3 |
|---|---|
Poids moléculaire |
340.55 g/mol |
Nom IUPAC |
(2-bromo-4-nitrophenyl)-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C13H7BrClNO3/c14-11-7-8(16(18)19)5-6-9(11)13(17)10-3-1-2-4-12(10)15/h1-7H |
Clé InChI |
NOZOQPMNNKVZJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(Cyclopropylamino)thieno[2,3-c]pyridin-7-yl]methanol](/img/structure/B13885414.png)






![2-(2-(methoxymethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13885465.png)




